molecular formula C7H6N4O2S B017809 2,7-Diamino-4-nitrobenzothiazole CAS No. 107586-87-8

2,7-Diamino-4-nitrobenzothiazole

Katalognummer B017809
CAS-Nummer: 107586-87-8
Molekulargewicht: 210.22 g/mol
InChI-Schlüssel: GBPDFDQVFTUIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diamino-4-nitrobenzothiazole (DANT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. DANT is a potent electron-accepting molecule that can be used as an oxidant, a catalyst, and a precursor for the synthesis of various organic compounds.

Wirkmechanismus

2,7-Diamino-4-nitrobenzothiazole acts as an electron acceptor due to the presence of the nitro group, which can be reduced to the corresponding amino group. The reduction of the nitro group generates a highly reactive intermediate that can react with various nucleophiles, including thiols, amines, and amino acids. Moreover, 2,7-Diamino-4-nitrobenzothiazole can undergo reversible oxidation and reduction reactions, making it an ideal candidate for redox-mediated reactions.
Biochemical and Physiological Effects:
2,7-Diamino-4-nitrobenzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antiviral, and anticancer properties. Moreover, 2,7-Diamino-4-nitrobenzothiazole has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. 2,7-Diamino-4-nitrobenzothiazole has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

2,7-Diamino-4-nitrobenzothiazole has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to undergo reversible oxidation and reduction reactions. However, 2,7-Diamino-4-nitrobenzothiazole has several limitations, including its toxicity, its potential to cause oxidative stress, and its limited availability.

Zukünftige Richtungen

There are several future directions for the study of 2,7-Diamino-4-nitrobenzothiazole. One potential application is in the development of redox-mediated reactions for the synthesis of complex organic compounds. Moreover, 2,7-Diamino-4-nitrobenzothiazole can be used as a redox mediator in the development of biosensors for the detection of various analytes. Additionally, the use of 2,7-Diamino-4-nitrobenzothiazole in the field of electrochemistry can be further explored for the development of organic solar cells and molecular electronics.
Conclusion:
In conclusion, 2,7-Diamino-4-nitrobenzothiazole is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,7-Diamino-4-nitrobenzothiazole can lead to the development of novel applications in various fields, including organic synthesis, electrochemistry, and biosensors.

Synthesemethoden

2,7-Diamino-4-nitrobenzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with nitrous acid, the reaction of 2-aminobenzenethiol with nitric acid, and the reaction of 4-nitroaniline with sulfur and ammonium thiocyanate. However, the most common method for synthesizing 2,7-Diamino-4-nitrobenzothiazole involves the reaction of 2-aminobenzenethiol with nitric acid in the presence of acetic anhydride.

Wissenschaftliche Forschungsanwendungen

2,7-Diamino-4-nitrobenzothiazole has been extensively studied for its diverse applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons, azo dyes, and quinazolines. Moreover, 2,7-Diamino-4-nitrobenzothiazole has shown promising results in the field of electrochemistry, where it has been used as an electron acceptor in the development of organic solar cells and molecular electronics. 2,7-Diamino-4-nitrobenzothiazole has also been used as a redox mediator in the electrochemical detection of various analytes, including glucose, dopamine, and uric acid.

Eigenschaften

CAS-Nummer

107586-87-8

Produktname

2,7-Diamino-4-nitrobenzothiazole

Molekularformel

C7H6N4O2S

Molekulargewicht

210.22 g/mol

IUPAC-Name

4-nitro-1,3-benzothiazole-2,7-diamine

InChI

InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)

InChI-Schlüssel

GBPDFDQVFTUIJW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]

Synonyme

2,7-Benzothiazolediamine,4-nitro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.